![molecular formula C11H21NO4 B2808640 (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid CAS No. 1931965-01-3](/img/structure/B2808640.png)
(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid
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Overview
Description
“(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” is a compound with the CAS Number: 1956436-56-8. It has a molecular weight of 246.31 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound or similar compounds involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O4/c1-11(2,3)17-10(16)13-6-4-5-8(12)7-9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 .
Chemical Reactions Analysis
The compound has been used in the synthesis of dipeptides. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
Physical And Chemical Properties Analysis
The compound is solid in its physical form . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Deprotection of Boc Amino Acids
“(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” is a type of Boc (tert-butoxycarbonyl) amino acid. Boc amino acids are often used in peptide synthesis. The Boc group is used to protect the amino group during peptide bond formation, and can be removed under acidic conditions .
Peptide Synthesis
As mentioned above, “(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” can be used in peptide synthesis. The Boc group protects the amino group during the formation of peptide bonds, preventing unwanted side reactions .
Bioconjugation
“(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” can potentially be used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
Drug Design and Development
Boc-amino acids like “(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” are often used in the design and development of new drugs. The Boc group can be used to modify the properties of the drug molecule, or to protect certain functional groups during chemical synthesis .
Chemical Research
“(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” can be used in various chemical research applications, including the synthesis of complex organic molecules .
Material Science
In material science, “(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid” can be used in the synthesis of polymers or other materials. The Boc group can be used to introduce functionality into the material .
Safety And Hazards
properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYLEXCGLNFFIN-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid |
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